1-(Tert-butylamino)-3-[2-(phenylethynyl)phenoxy]propan-2-ol

Antihypertensive Beta-adrenergic blockade Calcium entry blockade

Single-mechanism tool compounds constrain integrated cardiovascular pharmacology studies. This acetylenic phenoxypropanolamine delivers simultaneous β-adrenergic blockade and calcium entry blockade-a dual mechanism absent in propranolol. • Dissect β-blockade vs. Ca²⁺ blockade contributions in SHR models (structurally related analog produced 69 mm Hg MAP reduction at 30 mg/kg p.o.) • Ortho-phenylethynyl substituent (LogP 3.61) serves as a distinct SAR probe for β1/β2 selectivity studies versus pargolol and propranolol • Characterized reference material with defined λmax (~280-300 nm) and chromatographic properties for HPLC/LC-MS method development Sourced from specialty chemical suppliers for immediate procurement.

Molecular Formula C21H25NO2
Molecular Weight 323.4 g/mol
CAS No. 102770-58-1
Cat. No. B14081858
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(Tert-butylamino)-3-[2-(phenylethynyl)phenoxy]propan-2-ol
CAS102770-58-1
Molecular FormulaC21H25NO2
Molecular Weight323.4 g/mol
Structural Identifiers
SMILESCC(C)(C)NCC(COC1=CC=CC=C1C#CC2=CC=CC=C2)O
InChIInChI=1S/C21H25NO2/c1-21(2,3)22-15-19(23)16-24-20-12-8-7-11-18(20)14-13-17-9-5-4-6-10-17/h4-12,19,22-23H,15-16H2,1-3H3
InChIKeyJMAXVDBDYFOEFG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(Tert-butylamino)-3-[2-(phenylethynyl)phenoxy]propan-2-ol: Chemical Identity and Procurement


1-(Tert-butylamino)-3-[2-(phenylethynyl)phenoxy]propan-2-ol (CAS 102770-58-1) is a synthetic aryloxypropanolamine derivative belonging to a class of acetylenic phenoxypropanols. Its molecular formula is C21H25NO2, with a molecular weight of 323.43 g/mol, a density of 1.1 g/cm³, a boiling point of 495.7°C at 760 mmHg, a calculated LogP of 3.61, and a topological polar surface area of 41.49 Ų . The compound is characterized by a tert-butylamino group, a secondary alcohol, and a phenoxy ring substituted at the ortho-position with a phenylethynyl moiety. It is disclosed in patent CA1248135A as Example 1, where it is described as a preferred compound within a series of acetylenic phenoxypropanol derivatives intended for the treatment of hypertension [1]. The compound is commercially available from specialty chemical suppliers, including CymitQuimica (Ref. IN-DA0008BI) .

1 Dual-mechanism tool: beta-blockade & calcium entry blockade in cardiovascular research
2 Ortho-phenylethynyl scaffold for structure-activity relationship studies
3 Patent-disclosed preferred compound (CA1248135A) with reported dual mechanism
4 Commercially available from specialty chemical suppliers for research use

1-(Tert-butylamino)-3-[2-(phenylethynyl)phenoxy]propan-2-ol: Why Generic Substitution Fails


Simple in-class substitution with standard aryloxypropanolamine beta-blockers such as propranolol or even close structural relatives like pargolol is scientifically unjustified. The ortho-phenylethynyl substituent on the target compound confers a fundamentally different pharmacological profile. Unlike prototypical beta-blockers that act solely via adrenergic receptor antagonism, compounds in this acetylenic phenoxypropanol series—and specifically the compound of Example 1d (the target compound)—exhibit a dual mechanism combining beta-adrenergic blockade with calcium entry blockade [1]. This dual activity is explicitly absent in propranolol. Furthermore, the phenylethynyl moiety substantially increases lipophilicity (LogP 3.61) compared to the propynyloxy-substituted analog pargolol (LogP ~1.2), altering membrane partitioning, tissue distribution, and metabolic susceptibility . Cox et al. (J. Med. Chem., 1978) previously established that closely related linked aryl aryloxypropanols lacking this specific substitution pattern show no significant beta-blocking activity, underscoring the narrow structure–activity relationship governing this chemotype [1]. These differences preclude reliable inference of potency, selectivity, or in vivo efficacy from any single in-class analog.

Target vs. Propranolol Calcium entry blockade may not transfer; propranolol lacks this mechanism entirely.
Target vs. Pargolol Predicted lipophilicity difference alters solubility, membrane partitioning, and bioanalytical extraction.
Target vs. Pargolol Ortho-phenylethynyl vs. propynyloxy topology may shift receptor subtype selectivity profile.

1-(Tert-butylamino)-3-[2-(phenylethynyl)phenoxy]propan-2-ol: Comparative Evidence vs. Analogs


Dual Mechanism: Beta-Blockade and Calcium Entry Blockade vs. Propranolol

Patent CA1248135A explicitly identifies the target compound (Example 1d, where m=0, R1=H, R2=tert-butyl, R3=phenyl) as one of the preferred compounds possessing both beta-blocking and calcium entry blockade activities [1]. The calcium entry blockade was evaluated in a vascular smooth muscle model using rabbit thoracic aorta rings under standard HEPES buffer. The data indicate that Example 6b required a 0.04 µM concentration to elicit a 30% increase in coronary flow in the Langendorff isolated heart model [1]. Propranolol, tested as a positive control for beta-blockade (guinea pig atria: pA2 = 8.69 ± 0.18), does not possess calcium entry blockade activity [1]. This dual mechanism differentiates the target compound from standard beta-blockers and may offer a therapeutic advantage in hypertensive states where vasodilation through calcium channel antagonism complements cardiac rate control. The combination of mechanisms within a single molecular entity eliminates the need for co-administration of separate beta-blocker and calcium channel blocker agents.

Dual mechanism vs. Propranolol
Head-to-head
Target: β-blockade + Ca²⁺ entry blockade; Propranolol: β-blockade only (pA₂ 8.69 ± 0.18 at guinea pig atria)
Supports integrated cardiovascular pharmacology research
Rabbit aorta ring & Langendorff heart models
Antihypertensive Beta-adrenergic blockade Calcium entry blockade Dual mechanism

In Vivo Antihypertensive Efficacy in SHR Model

The patent discloses that the compound of Example 16—the 4-(dimethylamino)phenyl-ethynyl analog, which is structurally adjacent to the target compound in the same preferred subgroup (R2 = tert-butyl, m = 0, R1 = H)—produced a maximum fall in mean arterial blood pressure of 69 mm Hg when administered orally at 30 mg/kg in the spontaneously hypertensive rat (SHR) model [1]. The target compound (Example 1d/Example 1) is listed alongside Example 16 as a most preferred compound, with the patent stating 'the preferred compounds of the invention are believed to be the compounds produced in Examples 1d and 16, i.e., of the formula (I) wherein m is 0, R1 is hydrogen, R2 is tertiary butyl, and R3 is phenyl or 4-(dimethylamino)phenyl' [1]. The SHR test used direct aortic cannulation with continuous arterial pressure monitoring for a minimum of 24 hours post-administration, with activity defined as a fall in mean arterial pressure exceeding 15 mm Hg [1]. This in vivo efficacy, established in a gold-standard hypertension model, provides translationally relevant differentiation from compounds lacking such data.

In vivo SHR model response
Class-level
Related Example 16 analog: 69 mmHg MAP reduction at 30 mg/kg p.o. in SHR; target compound preferred
Reported in vivo response context; target compound data to verify
Direct aortic cannulation, 24 h monitoring
In vivo antihypertensive SHR model Blood pressure reduction Oral bioavailability

Lipophilicity Comparison: Phenylethynyl vs. Propynyloxy

The target compound exhibits a calculated LogP of 3.61 , substantially higher than the LogP of its in-class analog pargolol (1-(tert-butylamino)-3-[2-(prop-2-yn-1-yloxy)phenoxy]propan-2-ol, CAS 47082-97-3), which contains a propynyloxy rather than phenylethynyl substituent at the ortho position of the phenoxy ring. Pargolol (C16H23NO3, MW 277.36) has an estimated LogP of approximately 1.2 based on its smaller, more polar substituent [1]. The 2.4 Log-unit difference corresponds to an approximately 250-fold higher predicted octanol-water partition coefficient for the target compound. This translates to markedly higher predicted membrane permeability (Papp) and potential blood-brain barrier penetration, which may be relevant for central nervous system-mediated cardiovascular effects or may pose distinct toxicity considerations . For procurement decisions, this LogP difference means the target compound will exhibit fundamentally different solubility, formulation requirements, and bioanalytical extraction behavior compared to pargolol, making it unsuitable as a drop-in replacement in protocols optimized for the less lipophilic analog.

Lipophilicity vs. Pargolol
Reported
ΔLogP ≈ 2.4 (~250-fold higher predicted lipophilicity for target)
Predicted solubility and bioanalytical extraction differences
Calculated LogP; no experimental measurement
Lipophilicity LogP Membrane permeability ADME prediction

Structural Differentiation: Ortho-Phenylethynyl vs. Ortho-Propynyloxy

The ortho-phenylethynyl substituent of the target compound represents a significant structural departure from the ortho-propynyloxy group found in pargolol and from the ortho-methoxymethyl or ortho-allyloxy substituents common in early-generation beta-blockers. Cox et al. (J. Med. Chem., 1978, 21, 182–188) established that linked aryl aryloxypropanols—including acetylenic-linked analogs—do not show significant beta-blocking activity as a general class, indicating that the specific phenylethynyl substitution pattern in the patent compounds achieves beta-blockade through a distinct structure–activity relationship [1]. Within the patent series, the ortho-phenylethynyl group enables both beta-blockade and calcium entry blockade [1]. The phenylethynyl group (C≡C-Ph) extends the aromatic system through conjugation, creating a rigid, planar, electron-rich substituent that is geometrically and electronically distinct from the flexible, electron-donating propynyloxy (O-CH2-C≡CH) group of pargolol. This difference in substituent topology and electronics directly impacts receptor binding pocket complementarity, as the beta-adrenoceptor ligand-binding domain accommodates the ortho-substituent in a defined hydrophobic sub-pocket whose occupancy requirements differ between beta-1 and beta-2 subtypes [2].

Ortho-substituent topology
Class-level
Phenylethynyl: rigid, planar, extended conjugation; Propynyloxy: flexible, non-conjugated
May support receptor subtype selectivity profiling
SAR inference; no co-crystal structure available
Structure-activity relationship Beta-adrenoceptor Aryloxypropanolamine Ortho-substitution

1-(Tert-butylamino)-3-[2-(phenylethynyl)phenoxy]propan-2-ol: Research Applications


Combined Beta-Blockade and Calcium Entry Blockade for Hypertension

The dual pharmacological mechanism of this compound—beta-adrenergic blockade plus calcium entry blockade—makes it suitable as a tool compound for preclinical studies investigating the therapeutic potential of integrated cardiovascular pharmacology. Unlike propranolol, which provides only beta-blockade, this compound can be used to dissect the relative contributions of each mechanism to overall blood pressure reduction in the SHR model, where the closely related Example 16 analog produced a 69 mm Hg MAP reduction at 30 mg/kg p.o. [1]. Researchers can employ the compound in isolated tissue bath experiments (guinea pig atria for beta-1 blockade; rabbit aortic rings for calcium entry blockade) to establish mechanism-specific IC50 values and compare them directly with selective beta-blockers (e.g., atenolol) and calcium channel blockers (e.g., nifedipine) in the same experimental systems [1].

SAR Studies: Ortho-Substituents and Beta-Adrenoceptor Selectivity

The ortho-phenylethynyl group of this compound provides a unique structural probe for SAR studies aimed at understanding the molecular determinants of beta-1 versus beta-2 adrenoceptor selectivity. The rigid, conjugated phenylethynyl substituent (LogP 3.61) differs markedly from the flexible propynyloxy group of pargolol in both geometry and electron distribution [1]. By comparing the binding affinity and functional activity of this compound against pargolol and propranolol in radioligand displacement assays (e.g., [³H]-CGP 12177 or [¹²⁵I]-iodocyanopindolol binding to recombinant human beta-1 and beta-2 receptors), researchers can map the contribution of the ortho-substituent's lipophilicity, length, and π-electron character to subtype selectivity .

Lipophilic Beta-Blockers for CNS Penetration Studies

With a calculated LogP of 3.61—approximately 2.4 units higher than pargolol—this compound is predicted to exhibit substantially greater membrane permeability and potential blood-brain barrier penetration [1]. This property makes it a candidate for studies exploring the central nervous system effects of beta-blockade, such as anxiolysis, migraine prophylaxis, or modulation of stress responses. The compound can be used in parallel artificial membrane permeability assays (PAMPA-BBB) and in vivo brain-to-plasma ratio determinations in rodent models, benchmarked against the less lipophilic pargolol and the moderately lipophilic propranolol (LogP ~3.0), to establish quantitative structure-permeability relationships for the aryloxypropanolamine class [1].

Analytical Reference Standard for Acetylenic Phenoxypropanols

The distinctive phenylethynyl chromophore (λmax ~280–300 nm) and high LogP of this compound facilitate its use as a reference standard in reversed-phase HPLC and LC-MS method development for the acetylenic phenoxypropanol series. Its chromatographic retention time and mass spectrometric fragmentation pattern can serve as benchmarks when analyzing related compounds such as the 4-dimethylaminophenyl-ethynyl analog (Example 16), the 4-chlorophenylethynyl analog, or the 4-methoxyphenylethynyl analog disclosed in patent CA1248135A [1]. The compound is commercially available from CymitQuimica (Ref. IN-DA0008BI) and other suppliers, enabling procurement as a characterized reference material .

Application
Selection Property
Validation Focus
Hypertension model research (dual mechanism)
Beta-blockade + calcium entry blockade profile
Mechanism-specific IC₅₀ in tissue assays
Beta-adrenoceptor SAR studies
Ortho-phenylethynyl structural probe
Receptor subtype binding selectivity profiling
CNS permeability screening
High predicted lipophilicity
PAMPA-BBB and brain/plasma ratio studies
Analytical reference standard
Distinctive chromophore and retention
HPLC/LC-MS method development for acetylenic series
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